molecular formula C4H5ClN4 B231339 4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 16725-41-0

4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No. B231339
CAS RN: 16725-41-0
M. Wt: 412.6 g/mol
InChI Key: KRNHAYPEMBWGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane, also known as MOPE-2, is a synthetic compound that is widely used in scientific research. It is a lipid molecule that is composed of a dioxolane ring, a methoxy group, and an octadecenyl chain. MOPE-2 is a versatile compound that has a wide range of applications in various fields of study, including biochemistry, biophysics, and molecular biology.

Mechanism of Action

4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane acts as a surfactant and forms micelles in aqueous solutions. It can also form vesicles and lipid bilayers in the presence of water. This compound interacts with other lipids and proteins in the membrane and can affect their structure and function. It has been shown to alter the activity of membrane-bound enzymes and receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the fluidity of lipid membranes and to affect the permeability of membranes to ions and molecules. This compound has also been shown to affect the activity of membrane-bound enzymes and receptors. It has been used to study the effects of lipids on ion channels and transporters.

Advantages and Limitations for Lab Experiments

4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is a useful tool for studying the properties of lipid membranes. It is easy to synthesize and can be used in a variety of experimental conditions. However, there are some limitations to its use. This compound is a synthetic compound and may not accurately mimic the properties of natural membranes. It can also be difficult to control the concentration of this compound in experiments, which can affect the results.

Future Directions

There are many future directions for the use of 4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane in scientific research. One area of interest is the study of lipid-protein interactions in the membrane. This compound can be used to investigate the effects of lipids on the structure and function of membrane proteins. Another area of interest is the development of new synthetic lipids that can be used to mimic the properties of natural membranes. This compound can be used as a starting point for the synthesis of new lipids with different properties. Finally, this compound can be used to study the effects of lipids on the permeability of membranes to drugs and other molecules. This could lead to the development of new drugs that can target specific membrane components.

Synthesis Methods

4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane can be synthesized by several methods. One of the most common methods is the reaction of 2-methoxy-4-octadecenol with formaldehyde and acetaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium borohydride to yield this compound. Another method involves the reaction of 2-methoxy-4-octadecenol with paraformaldehyde and acetic anhydride in the presence of a Lewis acid catalyst. The product is then treated with sodium borohydride to obtain this compound.

Scientific Research Applications

4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is widely used in scientific research as a tool to study lipid membranes. It is used to mimic the properties of natural membranes and to investigate the interactions between membrane components. This compound is also used to study the effects of lipids on membrane proteins and enzymes. It is a useful tool for studying the structure and function of lipid bilayers and vesicles.

properties

CAS RN

16725-41-0

Molecular Formula

C4H5ClN4

Molecular Weight

412.6 g/mol

IUPAC Name

4-(2-methoxyoctadec-4-enoxymethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C25H48O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26-4)20-27-21-24-22-28-25(2,3)29-24/h17-18,23-24H,5-16,19-22H2,1-4H3

InChI Key

KRNHAYPEMBWGNE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC=CCC(COCC1COC(O1)(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCC=CCC(COCC1COC(O1)(C)C)OC

synonyms

4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane

Origin of Product

United States

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